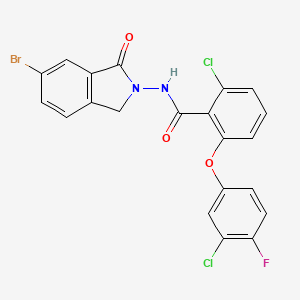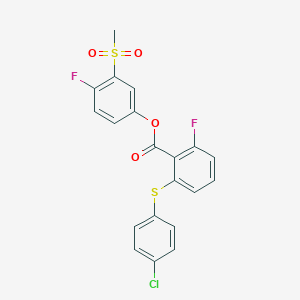
2-(4-chlorophenyl)sulfanyl-N-(4,4-dimethyl-2-oxooxolan-3-yl)-6-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenyl)sulfanyl-N-(4,4-dimethyl-2-oxooxolan-3-yl)-6-fluorobenzamide is a synthetic compound that has gained significant interest in scientific research. It is a potent inhibitor of a specific enzyme, which has led to its investigation for potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 2-(4-chlorophenyl)sulfanyl-N-(4,4-dimethyl-2-oxooxolan-3-yl)-6-fluorobenzamide involves the inhibition of a specific enzyme called 15-lipoxygenase. This enzyme is involved in the production of inflammatory mediators and is implicated in the development of various diseases. By inhibiting this enzyme, the compound can reduce inflammation and potentially halt the progression of diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-chlorophenyl)sulfanyl-N-(4,4-dimethyl-2-oxooxolan-3-yl)-6-fluorobenzamide have been studied extensively. It has been shown to reduce the production of inflammatory mediators and inhibit the growth of cancer cells. This compound has also been shown to have antiviral activity and can potentially be used to treat viral infections.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(4-chlorophenyl)sulfanyl-N-(4,4-dimethyl-2-oxooxolan-3-yl)-6-fluorobenzamide in lab experiments include its potent inhibitory effects on 15-lipoxygenase and its potential therapeutic applications. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its safety and efficacy.
Orientations Futures
There are several future directions for the investigation of 2-(4-chlorophenyl)sulfanyl-N-(4,4-dimethyl-2-oxooxolan-3-yl)-6-fluorobenzamide. These include:
1. Further studies to determine the safety and efficacy of this compound in vivo.
2. Investigation of the potential use of this compound in the treatment of various diseases, including cancer, inflammation, and neurodegenerative diseases.
3. Development of novel analogs of this compound with improved potency and selectivity.
4. Investigation of the potential use of this compound as an antiviral agent.
5. Exploration of the potential use of this compound in combination with other drugs for enhanced therapeutic effects.
Conclusion:
In conclusion, 2-(4-chlorophenyl)sulfanyl-N-(4,4-dimethyl-2-oxooxolan-3-yl)-6-fluorobenzamide is a synthetic compound that has shown promising results in scientific research. Its potent inhibitory effects on 15-lipoxygenase and potential therapeutic applications make it a promising candidate for further investigation. However, further studies are needed to determine its safety and efficacy in vivo, and to explore its potential use in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 2-(4-chlorophenyl)sulfanyl-N-(4,4-dimethyl-2-oxooxolan-3-yl)-6-fluorobenzamide involves several steps. The first step is the preparation of 4-chlorothiophenol, which is then reacted with 4,4-dimethyl-2-oxooxolane-3-carbonyl chloride to form the intermediate compound. This intermediate is then reacted with 6-fluoro-2-nitroaniline to form the final product.
Applications De Recherche Scientifique
2-(4-chlorophenyl)sulfanyl-N-(4,4-dimethyl-2-oxooxolan-3-yl)-6-fluorobenzamide has been investigated for its potential therapeutic applications in various diseases. It has been shown to inhibit the activity of a specific enzyme that is involved in the development of cancer, inflammation, and neurodegenerative diseases. This compound has also been studied for its potential use as an antiviral agent.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(4,4-dimethyl-2-oxooxolan-3-yl)-6-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClFNO3S/c1-19(2)10-25-18(24)16(19)22-17(23)15-13(21)4-3-5-14(15)26-12-8-6-11(20)7-9-12/h3-9,16H,10H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKEDXXYQDHLJSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=O)C1NC(=O)C2=C(C=CC=C2SC3=CC=C(C=C3)Cl)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClFNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)sulfanyl-N-(4,4-dimethyl-2-oxooxolan-3-yl)-6-fluorobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chlorophenyl)sulfanyl-N-(2,3-dihydrofuro[2,3-b]pyridin-5-yl)-6-fluorobenzamide](/img/structure/B7432838.png)
![3-Methyl-5-[(2-pyridin-2-ylsulfanylacetyl)amino]benzamide](/img/structure/B7432856.png)

![2-(4-chlorophenyl)sulfanyl-6-fluoro-N-[3-(trifluoromethylsulfanyl)-1H-1,2,4-triazol-5-yl]benzamide](/img/structure/B7432859.png)
![N-[(3aS,6aR)-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-5-yl]-2-(4-chlorophenyl)sulfanyl-6-fluorobenzamide](/img/structure/B7432876.png)
![2-(4-chlorophenyl)sulfanyl-6-fluoro-N-(7-oxo-6-azaspiro[3.4]octan-2-yl)benzamide](/img/structure/B7432887.png)
![2-(4-chlorophenyl)sulfanyl-6-fluoro-N-[4-(oxolan-3-ylmethyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B7432892.png)
![Methyl 4-[[2-(4-chlorophenyl)sulfanyl-6-fluorobenzoyl]amino]-1,1-dioxothiolane-2-carboxylate](/img/structure/B7432901.png)
![Methyl 4-[2-[(2-acetamidopyridine-4-carbonyl)amino]-1,3-thiazol-4-yl]benzoate](/img/structure/B7432903.png)
![2-(furan-2-yl)-N-[4-(4-oxo-5H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl]pyridine-4-carboxamide](/img/structure/B7432907.png)
![Methyl 4-[[2-chloro-6-(3-chloro-4-fluorophenoxy)benzoyl]amino]-1,1-dioxothiolane-2-carboxylate](/img/structure/B7432909.png)
![2-oxo-N-[3-(2-oxo-1H-imidazol-3-yl)phenyl]-1,3-oxazinane-4-carboxamide](/img/structure/B7432910.png)

